12-chloro-3-(3,5-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
12-chloro-3-(3,5-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes oxygen and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-3-(3,5-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzochromene structure, followed by the introduction of the oxazinone ring and the chloro and dimethylphenyl substituents. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
12-chloro-3-(3,5-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
12-chloro-3-(3,5-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 12-chloro-3-(3,5-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar benzochromene core and are known for their anticoagulant and anti-inflammatory properties.
Imidazoles: These heterocyclic compounds contain nitrogen atoms and are widely used in medicinal chemistry for their antimicrobial and antifungal activities.
Thiophenes: These sulfur-containing heterocycles are known for their applications in material science and medicinal chemistry.
Uniqueness
What sets 12-chloro-3-(3,5-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique combination of structural features, including the chloro and dimethylphenyl substituents, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H22ClNO3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
12-chloro-3-(3,5-dimethylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H22ClNO3/c1-13-7-14(2)9-15(8-13)25-11-19-21-18(10-20(24)22(19)27-12-25)16-5-3-4-6-17(16)23(26)28-21/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
TVOYQOBJELQCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4)C |
Origin of Product |
United States |
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